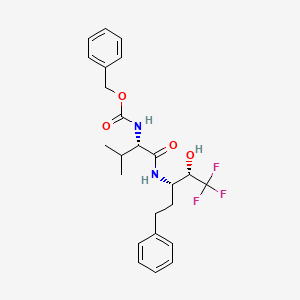![molecular formula C10H19NO2 B14263018 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one CAS No. 185517-18-4](/img/structure/B14263018.png)
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one is a compound that belongs to the class of pyrrolidine derivatives This compound is known for its unique structural features, which include a pyrrolidine ring and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one typically involves the reaction of pyrrolidine with a suitable aldehyde or ketone. One common method is the reductive amination of pyrrolidine with pentanal, followed by the introduction of a hydroxymethyl group through a subsequent reaction with formaldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The hydroxymethyl group plays a crucial role in binding to the active site of the target molecule, influencing its function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
α-Pyrrolidinoisohexanophenone: A stimulant drug with a similar pyrrolidine structure.
α-Pyrrolidinopentiophenone: Another stimulant with structural similarities.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and different functional groups.
Uniqueness
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one is unique due to its specific combination of a pyrrolidine ring and a hydroxymethyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
185517-18-4 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-6-10(13)11-7-4-5-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
HOPOBGWLGJTBGT-VIFPVBQESA-N |
Isomeric SMILES |
CCCCC(=O)N1CCC[C@H]1CO |
Canonical SMILES |
CCCCC(=O)N1CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


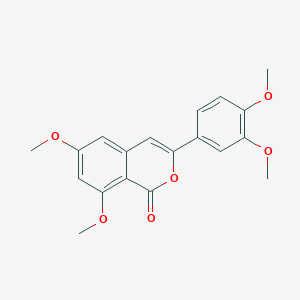
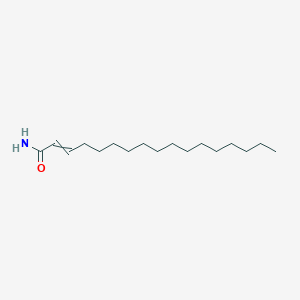
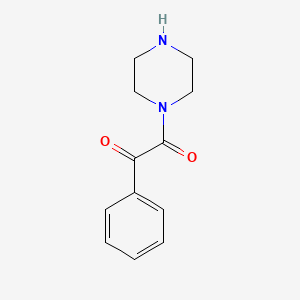



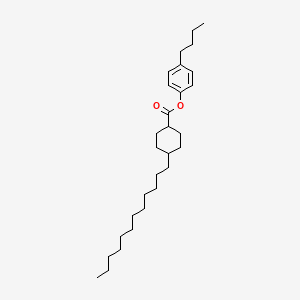
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)

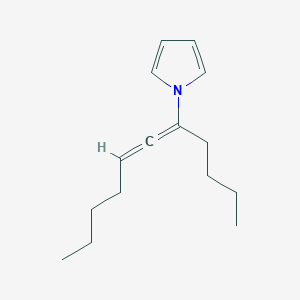
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
